2-Amino-5-(2-bromo-5-methylphenyl)-1,3,4-thiadiazole
Description
2-Amino-5-(2-bromo-5-methylphenyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a thiadiazole core substituted with an amino group and a 2-bromo-5-methylphenyl moiety. This structure combines electron-withdrawing (bromo) and electron-donating (methyl) groups, influencing its physicochemical and biological properties.
Properties
Molecular Formula |
C9H8BrN3S |
|---|---|
Molecular Weight |
270.15 g/mol |
IUPAC Name |
5-(2-bromo-5-methylphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8BrN3S/c1-5-2-3-7(10)6(4-5)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13) |
InChI Key |
YTNQICYMMOCVDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C2=NN=C(S2)N |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Amino-5-bromo-1,3,4-thiadiazole Core
A patented method describes the preparation of 2-amino-5-bromo-1,3,4-thiadiazole, which forms the core structure before attachment of the 2-bromo-5-methylphenyl substituent. The key steps are:
Pretreatment: Dissolution of 2-amino-1,3,4-thiadiazole in an acid aqueous solution (mass fraction of acid agent 2-6%, preferably 3-5%) to obtain a homogeneous reaction solution. This enhances reaction completeness by ensuring homogeneous mixing.
Bromination Reaction: The acid solution is mixed with bromine for a preliminary reaction to form a preliminary reaction solution. Then, in the presence of an oxidant (such as hypochlorite, chlorate, chlorite, hydrogen peroxide, hypochlorous acid, chloric acid, or chlorous acid), the reaction continues to convert hydrobromic acid back to bromine, enabling continuous bromination while reducing bromine consumption.
Alkali Precipitation: The brominated material is then subjected to alkali treatment to precipitate and isolate the 2-amino-5-bromo-1,3,4-thiadiazole product.
| Parameter | Value/Range |
|---|---|
| Acid solution concentration | 2-6% (preferably 3-5%) |
| Reaction temperature | 15-30 °C |
| Molar ratio (2-amino-thiadiazole : bromine) | 1 : 0.30-0.60 (preferably 1 : 0.45-0.55) |
| Mass ratio (product : oxidant) | 1 : 20-50 |
This method reduces bromine usage, lowers production cost, minimizes wastewater, and improves environmental safety while yielding a high purity product.
Preparation of 2-Amino-5-(2-bromo-5-methylphenyl)-1,3,4-thiadiazole
For the specific compound bearing the 2-bromo-5-methylphenyl substituent at position 5, the synthetic approach involves:
Synthesis of 2-amino-5-substituted-1,3,4-thiadiazole: A general method for preparing 2-amino-5-substituted-1,3,4-thiadiazoles involves reacting hydrazinecarbothioamide derivatives with substituted carboxylic acids or their derivatives under dehydrating conditions to form the thiadiazole ring bearing the desired aryl substituent at position 5.
Substituent Introduction: The 2-bromo-5-methylphenyl group can be introduced by using the corresponding 2-bromo-5-methylbenzoic acid or its derivatives in the cyclization step.
Cyclization Reaction: The reaction typically involves heating a mixture of hydrazinecarbothioamide and the substituted acid or acid chloride in a suitable solvent (e.g., N,N-dimethylformamide, ethyl acetate) with dehydrating agents or catalysts to promote ring closure forming the 1,3,4-thiadiazole ring.
Purification: The crude product is purified by recrystallization or chromatographic methods.
Typical reagents and conditions:
| Reagent/Material | Role |
|---|---|
| Hydrazinecarbothioamide | Thiadiazole ring precursor |
| 2-Bromo-5-methylbenzoic acid or derivatives | Substituent source at position 5 |
| Dehydrating agent or catalyst | Promotes cyclization |
| Solvent (DMF, ethyl acetate) | Reaction medium |
| Temperature | Elevated, often reflux conditions |
This method allows for variation in the substituent at position 5 by choosing different substituted benzoic acids, including the 2-bromo-5-methylphenyl group, enabling the synthesis of diverse 2-amino-5-substituted-1,3,4-thiadiazoles.
Detailed Analysis of Preparation Methods
Advantages of the Bromination Method with Oxidant Recycling
Reduced Bromine Consumption: The use of an oxidant to regenerate bromine from hydrobromic acid enables a catalytic amount of bromine to be used, reducing reagent costs.
Environmental Benefits: Lower bromine usage and reduced wastewater generation align with green chemistry principles.
Improved Product Purity: Alkali precipitation after bromination enhances purity.
Operational Conditions: Mild temperature (15-30 °C) and acid concentration optimize reaction efficiency and product quality.
Cyclization with Substituted Benzoic Acids
Versatility: Using substituted benzoic acids allows for tailored substitution patterns on the thiadiazole ring.
Efficiency: Direct cyclization of hydrazinecarbothioamide with substituted acids provides a straightforward synthetic route.
Solvent Effects: Choice of solvent impacts reaction rate and yield.
Purification: Recrystallization or chromatography ensures high purity of the final compound.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-bromo-5-methylphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom, forming a methylphenyl derivative.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, sodium thiolate, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Methylphenyl derivatives.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-(2-bromo-5-methylphenyl)-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-bromo-5-methylphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key analogues and their substituents are summarized below:
| Compound Name | Substituents on Phenyl Ring | Key Functional Groups |
|---|---|---|
| 2-Amino-5-phenyl-1,3,4-thiadiazole (TB) | None (plain phenyl) | –NH₂ |
| 2-Amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS) | Ortho-hydroxyl (–OH) | –NH₂, –OH |
| 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole | Para-nitro (–NO₂) | –NH₂, –NO₂ |
| 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole | Para-bromo (–Br) | –NH₂, –Br |
| 2-Amino-5-(3-nitrophenyl)-1,3,4-thiadiazole | Meta-nitro (–NO₂) | –NH₂, –NO₂ |
| Target Compound | 2-Bromo, 5-methyl (–Br, –CH₃) | –NH₂, –Br, –CH₃ |
Structural Insights :
- Electron-Withdrawing Groups (EWGs): Nitro (–NO₂) and bromo (–Br) groups enhance electrophilicity, affecting reactivity and intermolecular interactions (e.g., corrosion inhibition ).
- Electron-Donating Groups (EDGs) : Methyl (–CH₃) and hydroxyl (–OH) groups increase electron density, influencing fluorescence properties and bioavailability .
- Positional Effects : Ortho-substituents (e.g., –OH in TS) induce steric and electronic effects, enabling dual fluorescence via charge transfer .
Physical and Chemical Properties
Table 1: Melting Points and Spectral Data
Key Observations :
- Bromo-substituted derivatives exhibit higher melting points than methoxy analogues due to stronger intermolecular forces .
- Methyl groups may lower melting points compared to EWGs like –NO₂ or –Br.
Key Insights :
- Antimicrobial Activity : Nitro and bromo derivatives show enhanced activity due to increased electrophilicity .
- Fluorescence : Hydroxyl groups (TS) enable dual fluorescence via charge transfer, while bromo/methyl groups may reduce this effect .
- Corrosion Inhibition : Bromobenzyl derivatives outperform nitro analogues due to stronger adsorption on steel surfaces .
Biological Activity
2-Amino-5-(2-bromo-5-methylphenyl)-1,3,4-thiadiazole is a member of the thiadiazole family, which is recognized for its diverse biological activities and potential applications in medicinal chemistry. The compound's unique structure, featuring a bromo and methyl substituent on the phenyl ring, enhances its chemical reactivity and biological efficacy. This article reviews its biological activity, including antimicrobial and anticancer properties, supported by case studies and research findings.
Structural Characteristics
The compound is characterized by the following structural features:
- Thiadiazole Ring : A five-membered ring containing nitrogen and sulfur atoms.
- Substituents : The presence of bromine and methyl groups on the phenyl ring significantly influences its reactivity and biological activity.
The biological activity of 2-Amino-5-(2-bromo-5-methylphenyl)-1,3,4-thiadiazole primarily involves its interaction with specific molecular targets. It has been shown to:
- Inhibit certain kinases or enzymes involved in cell proliferation.
- Exhibit antimicrobial properties against various pathogens.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of thiadiazole derivatives, including 2-Amino-5-(2-bromo-5-methylphenyl)-1,3,4-thiadiazole. For instance:
- Cell Viability Studies : Research indicates that this compound can reduce the viability of cancer cells significantly. In one study, it exhibited an IC50 value of 23.29 µM against MCF-7 breast cancer cells after a 48-hour incubation period .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-Amino-5-(2-bromo-5-methylphenyl)-1,3,4-thiadiazole | MCF-7 | 23.29 | |
| 2g (another thiadiazole derivative) | LoVo | 2.44 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
Case Studies
- Anticancer Evaluation : In a study evaluating various thiadiazole derivatives, 2-Amino-5-(2-bromo-5-methylphenyl)-1,3,4-thiadiazole demonstrated significant antiproliferative effects in vitro against multiple cancer cell lines .
- Enzyme Inhibition : The compound's mechanism includes binding to specific enzymes or receptors, inhibiting their activity which is pivotal in cancer progression.
Comparative Analysis with Similar Compounds
To highlight the uniqueness of 2-Amino-5-(2-bromo-5-methylphenyl)-1,3,4-thiadiazole, a comparison with other thiadiazole derivatives is presented:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole | Bromine at para position | Moderate anticancer activity |
| 2-Amino-5-(2-chlorophenyl)-1,3,4-thiadiazole | Chlorine instead of bromine | Lower reactivity compared to brominated analogs |
| 2-Amino-5-(2-methylphenyl)-1,3,4-thiadiazole | Methyl group instead of halogens | Lacks halogen-induced electronic effects |
Q & A
What are the most reliable synthetic protocols for 2-Amino-5-(2-bromo-5-methylphenyl)-1,3,4-thiadiazole?
Level: Basic
Answer:
The synthesis typically involves cyclization reactions using phosphorus oxychloride (POCl₃) as both solvent and catalyst. For example, thiosemicarbazide reacts with substituted carboxylic acids (e.g., 2-bromo-5-methylbenzoic acid) under reflux conditions. The reaction proceeds via intermediate thiosemicarbazone formation, followed by cyclization to form the thiadiazole core. Key steps include:
- Optimizing molar ratios of reactants (1:1.2 for thiosemicarbazide:carboxylic acid derivatives).
- Controlling reaction temperature (70–80°C) to avoid decomposition.
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
How does the brominated phenyl substituent influence biochemical activity?
Level: Advanced
Answer:
The 2-bromo-5-methylphenyl group enhances lipophilicity, improving membrane permeability. Computational studies (DFT) show that the bromine atom increases electrophilicity at the thiadiazole ring, facilitating interactions with nucleophilic residues in enzyme active sites (e.g., cysteine or lysine). This moiety also stabilizes π-π stacking with aromatic residues in target proteins, as observed in molecular docking studies of similar thiadiazole derivatives .
What pharmacological mechanisms are associated with this compound?
Level: Advanced
Answer:
In vitro studies on analogous thiadiazoles reveal dual mechanisms:
- ERK Pathway Inhibition : Disruption of extracellular signal-regulated kinase (ERK) phosphorylation, leading to G1/S cell cycle arrest in cancer cells .
- CNS Modulation : Structural analogs exhibit antidepressant/anxiolytic activity by modulating GABAergic or serotonergic pathways, with EC₅₀ values comparable to Imipramine (10–50 µM) .
Methodological validation includes kinase inhibition assays (ELISA) and behavioral models (e.g., forced swim test) .
How is spectroscopic characterization performed for structural confirmation?
Level: Basic
Answer:
- FT-IR : Confirms N–H stretching (3200–3400 cm⁻¹) and C–Br vibrations (550–650 cm⁻¹).
- ¹H/¹³C NMR : The amino proton appears as a singlet (~δ 5.5 ppm), while aromatic protons from the bromophenyl group split into distinct multiplets (δ 7.2–7.8 ppm).
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 286 (C₉H₇BrN₃S⁺) .
Can this compound exhibit fluorescence in liposomal systems?
Level: Advanced
Answer:
Yes. Studies on structurally similar 2-amino-1,3,4-thiadiazoles demonstrate dual fluorescence in liposomes due to solvent relaxation effects. For example:
- Emission Peaks : 420 nm (rigid liposomal membrane) and 480 nm (polar aqueous phase).
- Methodology : Use DPPC liposomes (1 mM in PBS, pH 7.4) and measure fluorescence with λₑₓ = 350 nm. The ratio of emission intensities (I₄₈₀/I₄₂₀) correlates with membrane fluidity .
What factors govern thermodynamic stability in substituted thiadiazoles?
Level: Advanced
Answer:
- Substituent Effects : Alkyl groups (e.g., methyl) increase stability via hyperconjugation, while electron-withdrawing groups (e.g., Br) reduce resonance energy.
- Solvent Interactions : Polar aprotic solvents (DMSO) stabilize zwitterionic forms, as shown by ΔH values (e.g., −45 kJ/mol for solvation in DMSO vs. −28 kJ/mol in THF) .
How to address contradictions in reported biological activities?
Level: Advanced
Answer:
Discrepancies arise from substituent positioning and assay conditions. For example:
- Anticancer vs. Cytotoxicity : Derivatives with para-bromo substitution show selective ERK inhibition (IC₅₀ = 2.3 µM), while ortho-substituted analogs exhibit off-target cytotoxicity due to reactive oxygen species (ROS) generation .
- Resolution : Compare dose-response curves across multiple cell lines (e.g., A549 vs. HEK293) and validate via siRNA knockdown of target pathways .
What methods are used to study enzyme-thiadiazole interactions?
Level: Advanced
Answer:
- Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) to immobilized enzymes (e.g., Bcl-2).
- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes (ΔH) during ligand-enzyme binding.
- Molecular Dynamics (MD) : Simulates binding poses over 100 ns trajectories using AMBER or GROMACS .
How to achieve regioselectivity in derivatization reactions?
Level: Advanced
Answer:
The amino group at position 2 is preferentially acylated over the thiadiazole sulfur. For example:
- Acylation : React with acetic anhydride (1.2 eq) in dry DCM at 0°C to yield 2-acetamido derivatives (95% yield).
- Control : Use TLC (hexane:EtOAc 3:1) to monitor reaction progress and prevent over-acylation .
What experimental challenges arise in formulation studies?
Level: Advanced
Answer:
- Solubility : Poor aqueous solubility (logP = 2.8) requires co-solvents (e.g., PEG-400) or nanoemulsions.
- Stability : Hydrolysis of the thiadiazole ring occurs at pH > 8.0. Mitigate by formulating at pH 6.5–7.0 with citrate buffers.
- Validation : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
